molecular formula C24H29N3O2 B14968926 2'-isobutyl-N-(6-methylpyridin-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-isobutyl-N-(6-methylpyridin-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14968926
M. Wt: 391.5 g/mol
InChI Key: KEHVRACCIKRFSP-UHFFFAOYSA-N
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Description

The compound 2'-isobutyl-N-(6-methylpyridin-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative featuring a cyclopentane ring fused to an isoquinoline scaffold. Its structure includes a 2'-isobutyl substituent and a 6-methylpyridin-2-yl carboxamide group.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(2-methylpropyl)-N-(6-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-16(2)15-27-23(29)19-11-5-4-10-18(19)21(24(27)13-6-7-14-24)22(28)26-20-12-8-9-17(3)25-20/h4-5,8-12,16,21H,6-7,13-15H2,1-3H3,(H,25,26,28)

InChI Key

KEHVRACCIKRFSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-isobutyl-N-(6-methylpyridin-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-isobutyl-N-(6-methylpyridin-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2’-isobutyl-N-(6-methylpyridin-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 2’-isobutyl-N-(6-methylpyridin-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Differences :

  • Heterocyclic Moieties : The 6-methylpyridine group in the target compound is a nitrogen-rich aromatic system, whereas the 1,3,4-thiadiazole group in the analog introduces sulfur, which may influence electronic properties and hydrogen-bonding interactions .

NMR Spectral Comparisons

highlights the utility of NMR spectroscopy in differentiating spirocyclic analogs. For example:

  • Chemical Shift Variations : In structurally related compounds (e.g., rapamycin analogs), distinct chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) directly reflect changes in the chemical environment. Similar analysis could be applied to the target compound and its sec-butyl analog to map substituent effects .
  • Implications : The 6-methylpyridin-2-yl group may induce upfield/downfield shifts in specific proton regions compared to the thiadiazole group, altering solubility or binding kinetics .

Bioactivity and Functional Implications

While explicit bioactivity data for the target compound is unavailable in the provided evidence, emphasizes that spirocyclic compounds are often prioritized for their bioactivity profiles. Key considerations include:

  • Metabolic Stability : The isobutyl group may confer greater resistance to oxidative metabolism compared to sec-butyl due to reduced enzymatic accessibility.
  • Target Binding : The pyridine moiety could engage in π-π stacking or coordinate with metal ions in enzymatic active sites, whereas the thiadiazole group might participate in sulfur-mediated interactions (e.g., with cysteine residues) .

Methodological Considerations in Comparative Studies

Lumping Strategy Limitations

discusses the "lumping" of structurally similar compounds to simplify chemical models. However, the target compound and its analogs demonstrate that even minor substituent changes (e.g., isobutyl vs. sec-butyl) can significantly alter physicochemical and biological behaviors.

Future Research Directions

  • Synthetic Optimization : Systematic variation of alkyl and heterocyclic groups to establish structure-activity relationships (SAR).
  • In Silico Modeling : Molecular dynamics simulations to predict substituent effects on binding to hypothetical targets (e.g., kinases or GPCRs).

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